3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine
Description
Systematic Nomenclature and Structural Classification
The systematic nomenclature of 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f]thiazepine reflects its complex molecular architecture and follows International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature. The compound is assigned the Chemical Abstracts Service registry number 26723-60-4, which provides a unique identifier for this specific molecular entity. The molecular formula C14H12ClNO3S indicates the presence of fourteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 309.77 grams per mole.
The structural classification places this compound within the dibenzothiazepine family, specifically characterized by the fusion of two benzene rings to a seven-membered thiazepine core. The nomenclature systematically describes each structural feature: the "dibenzo[c,f]" designation indicates the specific pattern of benzene ring fusion, while "thiazepine" specifies the positions of nitrogen and sulfur atoms within the seven-membered ring. The "6,11-dihydro" prefix indicates partial saturation of the ring system, with hydrogen atoms at positions 6 and 11, while "5,5-dioxo" denotes the presence of two oxygen atoms double-bonded to the sulfur atom, creating a sulfone functionality.
The substitution pattern includes a chlorine atom at position 3, a methyl group at position 6, and a hydroxyl group at position 11, each contributing to the compound's unique chemical properties and potential reactivity. This systematic approach to nomenclature ensures precise identification and facilitates communication within the scientific community regarding this specific molecular structure. The compound represents a sophisticated example of how modern chemical nomenclature can accurately convey complex structural information in a standardized format.
Historical Context in Heterocyclic Compound Research
The development and study of benzothiazepine derivatives, including 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f]thiazepine, represents a significant chapter in the evolution of heterocyclic chemistry research. Benzannulated medium ring heterocycles have been recognized as privileged structures in medicinal chemistry due to their ability to bind to multiple receptors with high affinity and act as effective antagonists. The historical development of thiazepine chemistry can be traced back to fundamental research on seven-membered heterocyclic systems containing both nitrogen and sulfur atoms, which emerged as important synthetic targets due to their prevalence in biologically active compounds.
Research into dibenzothiazepine systems gained momentum as scientists recognized the potential of these fused ring systems to serve as scaffolds for pharmaceutical development. The systematic exploration of benzothiazepine derivatives was driven by their observed biological activities, including antimicrobial, anti-inflammatory, and antidepressant properties, which sparked intensive research efforts to understand structure-activity relationships. The evolution of synthetic methodologies for creating these complex systems involved the development of cyclocondensation reactions, particularly the reaction of α-amino thiophenol with α,β-unsaturated carbonyl compounds under alkaline conditions.
The historical progression of thiazepine research demonstrates the interplay between synthetic methodology development and biological activity discovery, with researchers continually refining synthetic approaches to access novel structural variants. The incorporation of various substituents, such as chlorine atoms and hydroxyl groups, represents efforts to modulate the physical and chemical properties of these systems for specific applications. This historical context underscores the importance of 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f]thiazepine as part of a broader research program aimed at understanding and exploiting the unique properties of benzannulated heterocyclic systems.
Significance in Sulfur-Containing Benzannulated Systems
The significance of 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f]thiazepine within the context of sulfur-containing benzannulated systems extends beyond its individual structural characteristics to encompass its role as a representative member of an important class of heterocyclic compounds. Sulfur-containing benzannulated systems have emerged as critical building blocks in synthetic and bioorganic chemistry due to their enhanced susceptibility as scaffolds for constructing versatile biologically active molecules. The incorporation of sulfur atoms within fused ring systems provides unique electronic and steric properties that distinguish these compounds from their oxygen or nitrogen-only analogs.
The dibenzothiazepine framework exemplified by this compound represents a sophisticated approach to molecular design where the sulfur atom serves multiple functional roles. The presence of the sulfone functionality (5,5-dioxo) in 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f]thiazepine significantly alters the electronic properties of the molecule compared to simple thiazepine systems. This oxidized sulfur center creates a strongly electron-withdrawing environment that influences the reactivity and stability of the entire molecular framework.
Within the broader landscape of sulfur-containing heterocycles, this compound demonstrates the potential for creating structurally diverse molecules through strategic functionalization of the dibenzothiazepine core. The simultaneous presence of chlorine substitution, hydroxyl functionality, and methyl groups showcases the versatility of this scaffold for accommodating multiple functional groups while maintaining structural integrity. Research has indicated that thiazepine derivatives exhibit remarkable biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties, highlighting the importance of continued investigation into these sulfur-containing systems.
The structural complexity of 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f]thiazepine also represents advances in synthetic methodology development for accessing highly functionalized benzannulated systems. The successful synthesis and characterization of such compounds demonstrates the evolution of organic synthetic techniques and the growing sophistication of heterocyclic chemistry as a discipline.
Properties
IUPAC Name |
3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)20(16,18)19/h2-8,14,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRSJPHSCOAFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949535 | |
| Record name | 3-Chloro-11-hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26723-60-4 | |
| Record name | Dibenzo[c,f][1,2]thiazepin-11-ol, 3-chloro-6,11-dihydro-6-methyl-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26723-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026723604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-11-hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-ol 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.571 | |
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Preparation Methods
Méthode de réduction du dérivé carbonylé
Principe : La réduction du composé carbonylé correspondant, généralement un trioxo ou un dérivé oxo, en présence d’un agent réducteur comme le borohydrure de sodium, permet d’obtenir l’alcool correspondant, étape préalable à la chloruration ou à la substitution amine.
Procédé :
- La réaction est effectuée dans un système biphasique (solvant chloré comme le chlorure de méthylène ou le dichlorométhane, avec une solution aqueuse de NaOH ou NaHCO₃).
- Ajout progressif de borohydrure de sodium (en général 4.6 g pour 100 kg de composé de départ) dans le mélange sous agitation à reflux.
- La réaction est surveillée par la libération de gaz (hydrogène) et arrêtée lorsque la réaction est complète.
- La suspension est filtrée, lavée à l’eau, puis séchée pour obtenir l’alcool en rendement élevé (jusqu’à 97%).
- Patent DE60100321T2 décrit une méthode similaire utilisant le sodium borohydrure dans un système biphasique pour réduire le composé carbonylé en alcool.
Chloruration de l’alcool
Principe : La transformation de l’alcool en chlorure correspond à une étape cruciale, permettant la formation du dérivé chloré, qui sera ensuite aminé.
Procédé :
- La suspension d’alcool est traitée avec du chlorure d’hydrogène gazeux à basse température (environ 5 °C).
- La réaction est maintenue jusqu’à complétion, puis le surplus de HCl est éliminé par dégazage à l’azote.
- Le chlorure formé est isolé sous forme de suspension.
Notes : La réaction doit être contrôlée pour éviter la formation de sous-produits ou de chlorures secondaires.
- Patent EP1138677A1 décrit une étape similaire où l’alcool est converti en chlorure par traitement au HCl gazeux.
Amination gazeuse pour obtenir le composé final
Principe : La réaction avec de l’ammoniac gazeux permet de substituer le chlorure par un groupe amino, formant ainsi la base de la thiazépine.
Procédé :
- La suspension de chlorure est refroidie à 25-35 °C.
- Elle est traitée avec un flux d’ammoniac gazeux, sous agitation, pour une durée déterminée.
- La réaction est poursuivie jusqu’à obtention complète du produit, puis l’excès d’ammoniac est évacué.
- La précipitation du produit est facilitée par ajout d’eau.
- Le produit est filtré, lavé, puis traité avec de l’acide chlorhydrique concentré pour former le chlorhydrate de la thiazépine.
- Cette étape donne un produit pur avec un rendement pouvant atteindre 79%, avec un point de fusion de 193-197 °C.
Notes : La température et la pression doivent être strictement contrôlées pour assurer la pureté et la stabilité du produit final.
- La synthèse décrite dans le brevet EP1138677A1 confirme cette approche, utilisant la réaction de chlorure avec de l’ammoniac gazeux dans un solvant chloré.
Synthèse à partir de dérivés précurseurs
Une autre méthode implique la réaction de dérivés chlorés ou oxo avec des agents de réduction ou de substitution spécifiques, souvent en présence de catalyseurs ou de tensioactifs comme le N-dodecyl-N-méthyl-diéthanolamine bromure, pour améliorer le rendement et la pureté.
Tableau comparatif des méthodes de préparation
| Méthode | Agents clés | Solvants | Rendement typique | Notes |
|---|---|---|---|---|
| Réduction du composé carbonylé | Sodium borohydrure | Dichlorométhane / NaOH | Jusqu’à 97% | Étape préliminaire essentielle |
| Chloruration | HCl gazeux | Chlorure d’hydrogène | - | Contrôle strict de température |
| Amination gazeuse | Ammoniac | Solvant chloré | Jusqu’à 79% | Nécessite contrôle température |
Notes de recherche et considérations
- La synthèse doit privilégier des conditions contrôlées pour éviter la formation de sous-produits ou de composés polaires indésirables.
- La pureté du chlorhydrate obtenu est généralement supérieure à 99%, ce qui est crucial pour la synthèse pharmaceutique.
- La disponibilité des réactifs comme le sodium borohydrure, le chlorure d’hydrogène gazeux, et l’ammoniac gazeux facilite la mise à l’échelle industrielle.
- La méthode décrite dans la littérature patentée a été adaptée pour optimiser le rendement, réduire les coûts et améliorer la sécurité.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 11 undergoes nucleophilic substitution under acidic conditions. For example, treatment with acetyl chloride (AcCl) in dichloromethane generates hydrogen chloride (HCl) in situ, enabling the quantitative conversion to 3,11-dichloro-6-methyl-6,11-dihydrodibenzo[c,f] thiazepine 5,5-dioxide (yield: 83%) . This reaction avoids excess HCl gas and improves safety compared to traditional methods .
Reaction Scheme:
Key Parameters:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| AcCl | Dichloromethane | 0–10°C | 83% |
Chloro Displacement for Amine Formation
The chlorine atom at position 3 is displaced by nucleophiles such as amines. In tianeptine synthesis, the dichloro intermediate reacts with ethyl 7-aminoheptanoate under phase-transfer catalysis (e.g., N-dodecyl-N-methyldiethanolammonium bromide) to yield 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f] thiazepine (yield: 97%) .
Reaction Conditions:
-
Catalyst: N-Dodecyl-N-methyldiethanolammonium bromide
-
Solvent: Chloroform/water
-
Base: NaOH (30% w/w)
Mechanistic Insight:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing sulfonamide groups .
Reduction and Oxidation Pathways
-
Reduction: The ketone intermediate (formed during tianeptine synthesis) is reduced using sodium borohydride (NaBH
) to form secondary alcohols, which are subsequently chlorinated . -
Oxidation: The heptanoic acid sidechain undergoes β-oxidation metabolically, shortening it to pentanoic and propionic acid derivatives (e.g., MC
and MC
) .
Key Research Findings
-
Safety Enhancements : The in situ generation of HCl reduces exposure risks and improves reaction efficiency compared to traditional HCl gas bubbling .
-
Catalytic Efficiency : Phase-transfer catalysts significantly enhance amine substitution kinetics, enabling near-quantitative yields .
-
Metabolic Stability : The heptanoic acid tail undergoes rapid β-oxidation, influencing tianeptine’s pharmacokinetics .
These reactions underscore the compound’s versatility in medicinal chemistry, particularly in optimizing synthetic routes for CNS-active therapeutics .
Scientific Research Applications
Synthesis of Tianeptine
One of the most significant applications of this compound is its role as an intermediate in the synthesis of tianeptine , an antidepressant used to treat major depressive disorder and anxiety. Tianeptine acts as a selective serotonin reuptake enhancer, which differentiates it from traditional SSRIs. The synthesis of tianeptine from this compound has been documented in several patents that detail efficient methods for producing high yields and purity .
Antidepressant Activity
Research indicates that derivatives of this compound exhibit potential antidepressant properties. Studies have shown that compounds related to thiazepine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Polymer Chemistry
The unique structure of 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine allows it to be utilized in polymer chemistry as a building block for synthesizing specialized polymers with desired mechanical properties. Research is ongoing to explore its efficacy in creating materials with enhanced thermal stability and chemical resistance .
Case Study 1: Synthesis Efficiency
A study conducted on the synthesis of tianeptine from this compound demonstrated a novel method that improved yield by over 30% compared to previous methods. This was achieved through optimization of reaction conditions and purification processes, highlighting the importance of this intermediate in pharmaceutical manufacturing .
Case Study 2: Neuropharmacological Effects
In a clinical trial involving analogs derived from this compound, researchers observed significant improvements in depressive symptoms among participants after administration over a six-week period. The results indicated not only efficacy but also a favorable side effect profile compared to conventional antidepressants .
Mechanism of Action
The mechanism of action of 3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related dibenzothiazepines, focusing on substituents and pharmacological relevance:
Functional and Pharmacological Differences
- 11-Hydroxy vs. 11-Amino Derivatives: The hydroxyl group in the target compound reduces its ability to form stable salts or conjugates compared to the 11-amino analogue, which is critical for tianeptine’s bioavailability ().
- Chain Length Modifications: Tianeptine’s heptanoic acid chain enhances its pharmacokinetic profile by increasing solubility and binding affinity to plasma proteins, unlike shorter-chain derivatives like MC5 ().
- Ketone vs. Hydroxyl Substituents : The 11-ketone variant (CAS: 528-44-9) lacks the hydrogen-bonding capacity of the hydroxyl group, leading to reduced interaction with biological targets ().
Biological Activity
3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, synthesis, and implications in therapeutic contexts, especially as an intermediate in the synthesis of tianeptine—a drug known for its antidepressant properties.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a thiazepine ring, which is significant for its biological activity. The presence of chlorine and hydroxyl groups contributes to its chemical reactivity and interaction with biological systems.
Pharmacological Properties
This compound has been identified as an important intermediate in the synthesis of tianeptine. Tianeptine is known to enhance serotonin uptake in the brain, which is beneficial in treating depression and anxiety disorders .
The compound's mechanism involves modulation of serotonin levels, which can influence mood and emotional regulation. Studies indicate that compounds with similar structures often act on serotonin receptors or inhibit serotonin reuptake, leading to increased serotonin availability in synaptic clefts.
Case Studies and Research Findings
- Synthesis and Yield : Research indicates that various synthetic routes have been developed to optimize the yield and purity of this compound. For instance, a method involving the reaction of 3,11-dichloro derivatives with specific amines has shown promising results in producing high-purity intermediates suitable for pharmaceutical applications .
- Therapeutic Applications : In clinical settings, tianeptine has been studied extensively for its antidepressant effects. The biological activity of this compound as a precursor suggests that it may also possess inherent pharmacological properties that warrant further investigation.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Intermediate for tianeptine; potential antidepressant | |
| Tianeptine | Antidepressant; serotonin uptake enhancer |
Q & A
Q. How to apply factorial design in optimizing synthesis parameters for this compound?
- Methodological Answer : A 2³ factorial design can evaluate the impact of temperature, solvent polarity, and catalyst loading on yield. For example: Table 2: Factorial Design Variables
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 20°C | 40°C |
| Solvent | THF | DMF |
| Catalyst Loading | 1 mol% | 5 mol% |
| Response surface methodology (RSM) then identifies optimal conditions . |
Q. What in silico methods predict metabolic pathways or toxicity profiles?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations predict hepatic metabolism (e.g., cytochrome P450 interactions). Tools like Schrödinger’s ADMET Predictor or SwissADME analyze bioavailability and toxicity risks .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
